2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a combination of bromine, chlorine, and methoxy groups attached to a phenoxy and acetohydrazide backbone
Preparation Methods
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 2-(2-bromo-4-chlorophenoxy)acetohydrazide: This intermediate is prepared by reacting 2-bromo-4-chlorophenol with chloroacetic acid to form 2-(2-bromo-4-chlorophenoxy)acetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate.
Chemical Reactions Analysis
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
- 4-bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-bromo-2-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C17H16BrClN2O4 |
---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16BrClN2O4/c1-23-15-5-3-11(7-16(15)24-2)9-20-21-17(22)10-25-14-6-4-12(19)8-13(14)18/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI Key |
HZNCIUQCDORYSH-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.